Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the linear formula C14H12BrNO3S . It is a solid substance with a melting point between 114 - 116 degrees Celsius .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . One method involves an aryne reaction with alkynyl sulfides, which can synthesize a wide range of 3-substituted benzothiophenes . This method uses easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C14H12BrNO3S/c1-16(11-7-8-20-12(11)14(18)19-2)13(17)9-3-5-10(15)6-4-9/h3-8H,1-2H3 .Chemical Reactions Analysis
Thiophene derivatives, including “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate”, can be synthesized through various reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between different compounds to form the thiophene derivatives .Physical And Chemical Properties Analysis
“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a solid substance with a melting point between 114 - 116 degrees Celsius . Its molecular weight is 354.22 .Scientific Research Applications
a. Anticancer Properties: Thiophene derivatives have demonstrated promising anticancer activity. Researchers are investigating the potential of this compound as an anti-tumor agent. Its mechanism of action and efficacy against specific cancer cell lines warrant further exploration.
b. Anti-Inflammatory Effects: The thiophene ring system often exhibits anti-inflammatory properties. Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate could serve as a lead compound for developing novel anti-inflammatory drugs.
c. Antimicrobial Activity: Thiophene derivatives have shown activity against various pathogens. This compound might contribute to the development of new antimicrobial agents, addressing the growing challenge of drug-resistant bacteria.
d. Cardiovascular Applications: Compounds containing the thiophene ring system, such as Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate, may have antihypertensive and anti-atherosclerotic effects. Investigating its impact on cardiovascular health is crucial.
Analytical Chemistry
This compound can also serve as a probe or sensor:
a. Quantitative Detection of Indium (In³⁺): Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate exhibits ratiometric emission intensity changes in response to In³⁺ concentration. It could be used for quantitative analysis and detection of indium ions .
Safety and Hazards
Future Directions
The future directions for “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, their synthesis methods could be optimized for efficiency and versatility .
Mechanism of Action
Target of Action
Similar compounds have been evaluated as potential antipsychotic agents and inhibitors of human leucocyte elastase (hle) .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
Related compounds have shown promise in fragment-based drug discovery and in hit identification or lead development, including approaches towards antimitotic agents and in the development of inhibitors of kinase targets .
Result of Action
Related compounds have been found to disrupt actin polymerization and thus prevent the metastatic potential of tumor cells where limk is over-expressed .
properties
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRKRWWCXOPKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate |
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